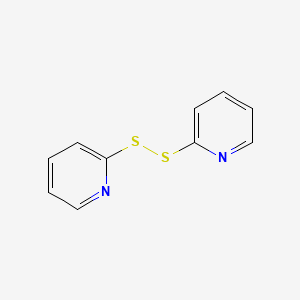

2,2'-Dithiodipyridine

Descripción

Significance of the Disulfide Bond in 2,2'-Dithiodipyridine

The central feature of this compound's chemistry is its disulfide bond (S-S). chemimpex.com This bond is highly susceptible to cleavage by nucleophilic attack, most notably by thiol groups (R-SH). This reactivity forms the basis of thiol-disulfide exchange reactions, which are fundamental to many of its applications. chemicalbook.com

When this compound reacts with a thiol, the disulfide bond is cleaved, forming a new, mixed disulfide (R-S-S-pyridine) and releasing one molecule of 2-thiopyridone. researchgate.net The released 2-thiopyridone is a chromophore, meaning it absorbs light at a specific wavelength (around 343 nm), and its concentration can be readily quantified using spectrophotometry. researchgate.netmicrodetection.cn This reaction is highly specific for thiols and provides a direct method for their detection and measurement. pubcompare.aichemsrc.com

Furthermore, the disulfide bonds formed through this exchange are often reversible. pubcompare.ainih.gov This ability to create reversible covalent linkages is a significant advantage in fields like bioconjugation and drug delivery, where dynamic systems are required. pubcompare.ai The reactivity of the disulfide bond can be influenced by the electronic properties of the attached pyridine (B92270) rings, making it a finely tunable reactive group for various chemical transformations.

Historical Context of this compound Research

The use of this compound in research is closely linked to the broader history of developing reagents for the quantification of sulfhydryl (thiol) groups in biological systems. A landmark in this field was the introduction of 5,5'-dithio-bis(2-nitrobenzoic acid), or Ellman's reagent, in 1959. nih.govwikipedia.org While highly effective, researchers sought alternative reagents with different properties, such as reactivity over a wider pH range or with sterically hindered thiols. nih.govnih.gov

In this context, this compound and its isomer, 4,4'-dithiodipyridine, emerged as valuable alternatives. nih.gov Research from the latter half of the 20th century demonstrates the growing adoption of this compound, particularly in protein chemistry. For instance, studies in the 1980s and 1990s highlighted its effectiveness in rapidly and selectively inducing the formation of intramolecular disulfide bonds in peptides, a critical step in synthesizing biologically active molecules. nih.govthegoodscentscompany.com Its use in conjunction with triphenylphosphine (B44618) for peptide bond formation also became an established method in organic synthesis. chemicalbook.com Over time, its application has expanded beyond thiol quantification and peptide chemistry into coordination chemistry and materials science, cementing its status as a staple laboratory reagent. guidechem.comresearchgate.netacs.org

Overview of Key Research Domains for this compound

The unique reactivity of this compound has led to its application in several key areas of scientific research.

Bioconjugation and Protein Chemistry : This is a primary domain where this compound is employed. pubcompare.ai It is used extensively to introduce disulfide bonds into proteins and peptides, thereby linking different molecules together or creating specific three-dimensional structures. chemimpex.comnih.gov This process, known as bioconjugation, is critical for developing antibody-drug conjugates, creating responsive biomaterials, and studying protein-protein interactions. chemimpex.compubcompare.ai The ability to form reversible disulfide linkages is particularly valuable for designing advanced drug delivery systems that release their payload under specific reducing conditions found within cells. pubcompare.ai

Thiol Quantification : this compound serves as a highly effective reagent for the detection and quantification of free thiol groups in various samples, from simple molecules to complex proteins. researchgate.netpubcompare.ai The reaction's stoichiometry, where one mole of thiol releases one mole of the chromophore 2-thiopyridone, allows for accurate measurement via UV-Vis spectrophotometry. researchgate.net This method is often compared with the use of Ellman's reagent and is particularly useful under acidic conditions where other reagents may be less effective. nih.govnih.gov A recent method based on its derivatization reaction has been developed for the simultaneous determination of different types of free thiols in human serum using high-performance liquid chromatography (HPLC). nih.gov

compare_arrows| Reagent | Released Chromophore | Detection Wavelength (λmax) | Key Features |

|---|---|---|---|

| This compound | 2-Thiopyridone | ~343 nm | Effective under both neutral and acidic conditions; forms a reversible disulfide bond. microdetection.cnnih.gov |

| 4,4'-Dithiodipyridine | 4-Thiopyridone | ~324 nm | Higher molar absorptivity than 2-thiopyridone, offering greater sensitivity; less charge and small size allows for reaction with poorly accessible thiols. researchgate.netnih.govnih.gov |

| Ellman's Reagent | 2-nitro-5-thiobenzoate (TNB²⁻) | 412 nm | Widely used benchmark; reaction is most effective at neutral to alkaline pH; may react incompletely with some protein thiols. nih.govwikipedia.org |

Organic and Peptide Synthesis : In synthetic chemistry, this compound functions as a mild oxidizing agent, primarily for converting thiols to disulfides. wikipedia.org It is also a key component of the Mukaiyama reagent system, where, in combination with triphenylphosphine, it is used to activate carboxylic acids for the formation of amide and ester bonds, a fundamental process in peptide synthesis. chemicalbook.comwikipedia.org This application is crucial for the manufacturing of peptide-based drugs. nordmann.global

Coordination Chemistry : The nitrogen atoms of the pyridine rings and the sulfur atoms of the disulfide bridge allow this compound to act as a ligand, forming stable complexes with various metal ions. guidechem.compubcompare.ai A significant area of research involves the cleavage of the S-S bond by metal precursors, such as those containing ruthenium and osmium. researchgate.netacs.org These studies explore the formation of new metal-thiolate complexes, providing insights into fundamental organometallic reaction mechanisms. acs.org

Materials Science : The compound's properties are leveraged in materials science for applications such as the development of electrochemical sensors for detecting heavy metals. chemimpex.com It is also used to modify polymers to improve their thermal and mechanical properties and to create functionalized surfaces. chemimpex.comdtic.mil

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridin-2-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXFWIACAGNFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175517 | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,2'-Dithiodipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194134 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2127-03-9 | |

| Record name | 2,2′-Dipyridyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-PYRIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X912UPBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Dithiodipyridine

Established Synthetic Routes to 2,2'-Dithiodipyridine

The preparation of this compound primarily relies on the oxidation of its corresponding thiol precursor, 2-mercaptopyridine (B119420). However, alternative pathways have also been explored to access this important reagent.

Oxidation of 2-Mercaptopyridine Precursors

The most common and straightforward method for synthesizing this compound is the oxidation of 2-mercaptopyridine (also known as pyridine-2-thione). wikipedia.org This reaction involves the formation of a disulfide bond between two molecules of the thiol precursor. A variety of oxidizing agents can be employed to facilitate this transformation. For instance, iodine has been shown to be an effective oxidizing agent for this purpose. d-nb.inforesearchgate.net The reaction of 2-mercaptopyridine N-oxide with iodine also leads to the formation of the corresponding disulfide, 2,2'-dithiobis(pyridine N-oxide). d-nb.info

Interestingly, the oxidation of 2-mercaptopyridine can be autocatalytic, as amines can catalyze the oxidation of thiols to disulfides. wikipedia.org Another effective oxidizing agent is hydrogen peroxide, which has been used to prepare this compound-1,1'-dioxide from 2-mercaptopyridine N-oxide. uct.ac.za The choice of oxidizing agent and reaction conditions can be tailored to achieve high yields and purity of the final product.

Table 1: Selected Oxidizing Agents for the Synthesis of this compound and its N-oxide derivative

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Mercaptopyridine | Iodine | This compound | d-nb.inforesearchgate.net |

| 2-Mercaptopyridine N-oxide | Iodine | 2,2'-Dithiobis(pyridine N-oxide) | d-nb.info |

Functionalization and Derivatization Strategies for this compound

The pyridine (B92270) rings of this compound are amenable to functionalization, allowing for the synthesis of a variety of substituted analogues with tailored properties. These modifications are crucial for its application in diverse fields, from analytical chemistry to bioconjugation.

Nitration of this compound for Substituted Analogues (e.g., 2,2'-Dithiobis(5-nitropyridine), 2,2'-Dithio-bis(3-nitropyridine))

Nitration is a key strategy for modifying the electronic properties of the pyridine rings in this compound. The introduction of electron-withdrawing nitro groups significantly enhances the reactivity of the disulfide bond towards nucleophilic attack, a property exploited in many biochemical applications.

The synthesis of 2,2'-Dithiobis(5-nitropyridine) (DTNP), also known as Ellman's reagent analogue, is a prime example. This is typically achieved by the nitration of this compound using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). To prevent over-nitration and degradation of the pyridine ring, the reaction is carefully controlled at low temperatures, generally between 0 and 10°C. The regioselectivity of the nitration is directed to the 5-position of the pyridine ring.

Similarly, 2,2'-dithio-bis(3-nitropyridine) can be synthesized, introducing the nitro group at the 3-position. The precise control of nitration conditions is essential to achieve the desired substitution pattern and to minimize the formation of unwanted side products. researchgate.net

Table 2: Reaction Conditions for the Nitration of this compound

| Product | Nitrating Agent | Temperature | Reference |

|---|

Modifications for Bioconjugation Applications

This compound and its derivatives are extensively used as reagents for bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and peptides. sigmaaldrich.com The disulfide bond in these reagents readily reacts with free thiol groups, such as those found in cysteine residues, to form a new, mixed disulfide bond. This reaction is the cornerstone of their utility in labeling, crosslinking, and drug delivery.

Heterobifunctional cross-linking reagents can be synthesized from this compound, enabling the connection of two different molecular entities. researchgate.net For instance, a molecule can be designed with a pyridyl disulfide moiety for reaction with a thiol on a protein, and another reactive group for attachment to a different molecule, such as a drug or a fluorescent probe.

The reactivity of the disulfide bond can be fine-tuned by introducing substituents on the pyridine ring. The electron-withdrawing nitro groups in 2,2'-Dithiobis(5-nitropyridine) (DTNP) make the disulfide bond more susceptible to nucleophilic attack by thiols, facilitating efficient thiol-disulfide exchange reactions. This enhanced reactivity allows for the selective modification of cysteine residues in proteins under mild conditions. These modifications are instrumental in studying protein structure and function, as well as in the development of targeted therapies.

Reactivity Studies of the Disulfide Linkage in this compound

The chemical behavior of this compound is dominated by the reactivity of its disulfide linkage. This S-S bond is susceptible to cleavage by nucleophiles and reducing agents, a characteristic that is fundamental to its mechanism of action in various applications.

The disulfide bond undergoes nucleophilic attack, most notably by thiolates (the deprotonated form of thiols). nih.gov This thiol-disulfide exchange reaction is a reversible process that leads to the formation of a new disulfide and a new thiol. The rate and equilibrium of this reaction are influenced by the pH and the electronic nature of the pyridine ring. The presence of electron-withdrawing groups, as in DTNP, polarizes the S-S bond and makes it a better electrophile, thus accelerating the rate of nucleophilic attack.

The disulfide bond can also be cleaved by other nucleophiles, such as phosphines. researchgate.net Reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are known to efficiently and selectively reduce disulfide bonds. researchgate.net This reduction results in the formation of two molecules of the corresponding thiol, 2-mercaptopyridine. The cleavage of the disulfide bond is a critical step in applications where the release of a conjugated molecule is desired, for example, in drug delivery systems that are designed to release their payload in the reducing environment of the cell. acs.org The reactivity of the disulfide bond in this compound and its derivatives is a versatile chemical handle that allows for a wide array of applications in both chemistry and biology.

Thiol-Disulfide Exchange Reactions

This compound is a reactive disulfide compound known for its ability to specifically oxidize free sulfhydryl (SH) groups through a thiol-disulfide exchange reaction. This reaction proceeds via the attack of a nucleophilic thiolate anion on the disulfide bond of this compound. The exchange results in the formation of a mixed disulfide bond between the original thiol-containing molecule and a 2-thiopyridinyl group, with the stoichiometric production of 2-mercaptopyridine (also known as thiopyridone). This reactivity is particularly useful for quantifying and modifying accessible thiol groups in proteins and other biological molecules.

The reaction is reversible; the presence of reducing agents such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) can cleave the newly formed mixed disulfide, regenerating the original free thiol. This characteristic allows for the controlled modification and subsequent restoration of sulfhydryl groups. The effectiveness of this compound in these exchanges is comparable to other reactive disulfides, which are often used to probe the function of thiol sites in biological systems, such as the calcium release channels in the sarcoplasmic reticulum.

| Reactive Disulfide Compound (RDS) | Abbreviation | Effect on Ca2+ Release from Sarcoplasmic Reticulum |

|---|---|---|

| This compound | 2,2'-DTDP | Triggers Ca2+ release |

| 4,4'-Dithiodipyridine | 4,4'-DTDP | Triggers Ca2+ release |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | Triggers Ca2+ release |

Oxidative Reactions and Hydroxyl Radical Generation

While this compound is broadly classified as an oxidizing agent, particularly toward thiols, recent research has uncovered a more complex role in oxidative chemistry. nih.gov A significant finding is that this compound can react directly with hydrogen peroxide (H₂O₂) over a wide pH range to continuously generate highly reactive hydroxyl radicals (•OH). nih.gov This reaction is notable as it produces •OH with a longer duration and a higher yield compared to some other well-known hydroxyl radical-generating systems, albeit at a relatively slower rate. nih.gov

The mechanism for this radical generation is multifaceted. It is proposed that a direct nucleophilic reaction between this compound and H₂O₂ leads to the formation of reactive intermediates, specifically thiosulfinate and thiosulfonate, which are major contributors to the production of hydroxyl radicals. nih.gov Additionally, a pathway involving a sulfenic acid intermediate may also play a role. nih.gov

Interestingly, the rate and yield of hydroxyl radical production from the this compound/H₂O₂ system are significantly enhanced by the presence of physiological reducing agents. nih.gov Compounds such as glutathione, cysteine, and ascorbic acid accelerate and increase •OH generation, primarily by reducing this compound to its monomer, 2-mercaptopyridine (PySH), which then participates in the radical-generating reactions. nih.gov This previously unknown chemical property highlights the potential for this compound to participate in complex redox cycling and radical chemistry, particularly in biological or environmental contexts where both peroxides and reducing agents may be present. nih.gov

Cleavage of the S-S Bond in the Presence of Metal Centers

The disulfide (S-S) bond in this compound (DTDP) is susceptible to cleavage in the presence of certain transition metal centers, leading to the formation of new metal complexes containing the resulting pyridine-2-thiolate (B1254107) ligand. Studies involving ruthenium (Ru) and osmium (Os) precursors have elucidated several pathways for this transformation. The specific mechanism of S-S bond scission is highly dependent on the nature of the metal precursor used.

Three primary pathways for the metal-mediated cleavage have been identified:

Metal-to-Ligand Charge Transfer (MLCT): With electron-rich metal fragments, such as {RuII(acac)₂} or RuIICl₂, an MLCT event occurs where an electron is transferred from the Ru(II) center to the σ* antibonding orbital of the disulfide bond in DTDP. This transfer drives the oxidation of the metal (RuII → RuIII) and the concomitant cleavage of the S-S bond.

Metal Hydride-Assisted Cleavage: Metal precursors containing hydride ligands, like [RuIIHCl(CO)(PPh₃)₃], can facilitate the S-S bond scission through a hydride-assisted mechanism, which results in the formation of pyridine-2-thiolate complexes and the generation of H₂ gas.

Reductive Cleavage with Solvent Oxidation: In certain conditions, the S-S bond can be reduced with the simultaneous oxidation of the solvent. For example, when using benzyl (B1604629) alcohol as a solvent, it can be oxidized to benzaldehyde (B42025) while the DTDP is reduced and cleaved.

In these reactions, the newly formed pyridine-2-thiolate unit typically coordinates to the metal center, forming stable mononuclear complexes. X-ray crystallography has confirmed the formation of sterically constrained four-membered chelate rings involving the metal, the sulfur atom, and the nitrogen atom of the pyridine-2-thiolate ligand.

| Metal Precursor | Proposed Cleavage Pathway | Resulting Species |

|---|---|---|

| RuII(acac)₂ | MLCT-driven metal oxidation | Mononuclear Ru(III) complex with pyridine-2-thiolate |

| [RuIICl₂(PPh₃)₃] | MLCT-driven metal oxidation | Mononuclear Ru(III) complex with pyridine-2-thiolate |

| [RuIIHCl(CO)(PPh₃)₃] | Metal hydride-assisted cleavage | Mononuclear Ru(II) complex with pyridine-2-thiolate |

| [RuII(H)₂(CO)(PPh₃)₃] | Metal hydride-assisted cleavage | Mononuclear Ru(II) complex with pyridine-2-thiolate |

Interactions with Carbon Nucleophiles

This compound is reported to undergo reactions with carbon nucleophiles, resulting in the formation of thiopyridyl derivatives. sigmaaldrich.com This type of reaction involves the cleavage of the disulfide bond by the carbon-based nucleophile, which attacks one of the sulfur atoms and displaces a pyridine-2-thiolate anion as a leaving group. The result is the formation of a new carbon-sulfur bond.

While this reactivity is noted in chemical literature and product descriptions, detailed research findings specifying the scope and mechanisms with various classes of carbon nucleophiles (e.g., enolates, organometallic reagents) are not extensively detailed in readily available peer-reviewed sources. sigmaaldrich.com The general transformation provides a pathway to introduce a 2-pyridylthio moiety onto a carbon framework.

Coordination Chemistry of 2,2 Dithiodipyridine

2,2'-Dithiodipyridine as a Ligand in Metal Complexation

This compound (DTDP), also known as 2,2'-dipyridyl disulfide, is a versatile ligand in the field of coordination chemistry. nih.govguidechem.com Its utility stems from the presence of four potential donor atoms (two nitrogen and two sulfur), which allows it to form complexes with a variety of metal ions. researchgate.net A significant aspect of its chemistry is the reactivity of the disulfide bond, which can undergo cleavage in the presence of certain metal precursors to form the pyridine-2-thiolate (B1254107) anion. This in situ generation of a new ligand is a key feature in the synthesis of many of its coordination compounds. nih.gov

The design of ligands derived from this compound is a strategic area of research aimed at tailoring the properties of the resulting metal complexes for specific applications. acs.org A primary principle involves the introduction of various substituent groups onto the pyridine (B92270) rings to modify the ligand's electronic and steric characteristics. For instance, adding electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen and sulfur donor atoms, thereby influencing the strength and nature of the metal-ligand bonds.

This compound exhibits a range of coordination modes, leveraging its nitrogen and sulfur donor atoms. researchgate.net The intact molecule can act as a bidentate ligand, coordinating to a metal center through its two pyridyl nitrogen atoms to form a seven-membered chelate ring. researchgate.net It can also function as a bridging ligand, linking two metal centers. acs.org

A predominant feature of its coordination chemistry is the cleavage of the S-S bond, which leads to the formation of two pyridine-2-thiolate anions. nih.gov This anion is a versatile ligand in its own right, capable of coordinating to metal ions in several ways. It can act as a monodentate ligand through the sulfur atom or as a bidentate N,S-chelating ligand, forming a stable four-membered ring. nih.gov The pyridine-2-thiolate can also act as a bridging ligand, connecting two or more metal centers. The specific coordination mode adopted is influenced by factors such as the metal ion, the solvent, and the presence of other ligands. nih.govthaiscience.info

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. jscimedcentral.com The reaction often results in the cleavage of the disulfide bond, leading to complexes of the pyridine-2-thiolate ligand. nih.gov The reaction conditions, including the choice of metal precursor, can influence whether the S-S bond remains intact or is cleaved. nih.govresearchgate.net

This compound and its resulting thiolate form complexes with a wide array of transition metals. wikipedia.org

Co, Cu, Zn: Complexes with cobalt(II), copper(II), and zinc(II) have been synthesized and characterized. nih.govsigmaaldrich.com For example, a cobalt(II) complex, [CoCl₂(C₁₀H₈N₂S₂)], features a tetrahedral coordination environment where the cobalt ion is bound to two chloride ions and the two nitrogen atoms of the this compound ligand. thaiscience.info

Ru, Os: Ruthenium and osmium complexes have been studied, with research focusing on the S-S bond scission of this compound in the presence of various Ru(II) and Os(II) precursors. nih.govresearchgate.net This leads to the formation of mononuclear complexes containing the cleaved pyridine-2-thiolate unit. nih.gov

Hg, Cd: Coordination compounds of this compound with mercury and cadmium have been described in the literature. researchgate.net

V: Vanadium complexes with ligands derived from this compound have also been reported. researchgate.net

Lanthanides: The formation of complexes with lanthanide ions has been documented as well. researchgate.net

Table 1: Examples of Metal Complexes with this compound and its Derivatives

| Metal | Complex Formula | Key Structural Feature | Reference |

|---|---|---|---|

| Cobalt(II) | [CoCl₂(C₁₀H₈N₂S₂)] |

Tetrahedral coordination with intact DTDP ligand | thaiscience.info |

| Copper(II) | [CuBr(dpds)]₂ |

Dimeric structure with intact dpds ligand | researchgate.net |

| Zinc(II) | [ZnCl₂(C₁₀H₈N₂S₂)] |

Tetrahedral coordination with intact DTDP ligand | researchgate.net |

| Ruthenium(III) | [Ru(acac)₂(pyS)] |

Mononuclear complex with cleaved pyridine-2-thiolate (pyS) | nih.gov |

| Osmium | [Os(bpy)₂(pyS)]ClO₄ |

Mononuclear complex with cleaved pyridine-2-thiolate (pyS) | nih.gov |

Spectroscopic methods are essential for characterizing these metal complexes. nih.govnih.gov

FT-IR Spectroscopy: In the FT-IR spectra of this compound complexes, shifts in the vibrational frequencies of the pyridine ring, such as the C=N stretching mode, indicate coordination to the metal ion. nih.govresearchgate.net The disappearance or weakening of the S-S stretching vibration can provide evidence for the cleavage of the disulfide bond upon complexation. scispace.com

Micro-Raman Spectroscopy: Micro-Raman spectroscopy is particularly effective for observing the S-S stretching vibration, making it a powerful tool to confirm whether the disulfide bond is intact or cleaved in the complex. nih.govresearchgate.net For instance, in the Raman spectrum of a silver film with adsorbed this compound, the absence of the band assigned to the S-S stretch suggests a strong sulfur-silver interaction. scispace.com

Table 2: Spectroscopic Data for this compound and a Representative Metal Complex

| Species | Technique | Key Bands/Transitions (cm⁻¹ or nm) | Observation | Reference |

|---|---|---|---|---|

| Free this compound | FT-IR | ~1570 (C=N stretch) | Characteristic pyridine ring vibration | nih.gov |

| Free this compound | Raman | ~548 (S-S stretch) | Indicates intact disulfide bond | scispace.com |

[Co(DTDP)Cl₂] |

UV-Vis | ~670 nm | d-d transition for tetrahedral Co(II) | nih.gov |

| Ag/2dtpy colloid | UV-Vis | 360 nm | New band suggesting hybrid inorganic-organic structure | scispace.com |

Single-crystal X-ray diffraction provides definitive structural information for these coordination compounds. It allows for precise determination of bond lengths, bond angles, coordination geometries, and intermolecular interactions. researchgate.net Crystallographic studies have been instrumental in confirming the various coordination modes of this compound and its thiolate derivative. For example, the crystal structure of [CoCl₂(dpds)] revealed a tetrahedral geometry with the cobalt atom coordinated to two chloride ions and the two pyridyl nitrogen atoms of a single this compound ligand. thaiscience.info Similarly, the structures of ruthenium and osmium complexes have confirmed the formation of a sterically constrained four-membered chelate ring resulting from the in situ generation of the pyridine-2-thiolate ligand. nih.gov

Catalytic Applications of this compound-Metal Complexes

Complexes formed between this compound and various transition metals exhibit significant catalytic activity, making them valuable in several areas of chemistry. The unique electronic and structural properties of the this compound ligand, particularly the presence of both nitrogen and sulfur donor atoms and the reactive disulfide bond, play a crucial role in the catalytic function of its metal complexes. These complexes are primarily utilized in homogeneous catalysis, where the catalyst and reactants are in the same phase, allowing for high efficiency and selectivity under mild reaction conditions. ijarst.innumberanalytics.com

The catalytic prowess of these complexes stems from the ligand's ability to stabilize different oxidation states of the metal center and to participate directly in the catalytic cycle. nih.gov For instance, the S-S bond of the ligand can undergo cleavage upon coordination to a metal center, leading to the in situ formation of pyridine-2-thiolate ligands. researchgate.net This process can be influenced by the metal precursor and reaction conditions, offering a pathway to generate catalytically active species. researchgate.net

Metal complexes derived from this compound serve as effective catalysts in a variety of organic transformations. Their applications range from fundamental reactions like oxidation to more complex procedures such as peptide synthesis and cross-coupling reactions. chemicalbook.comrsc.org The versatility of these catalysts allows for the synthesis of a wide array of organic molecules.

One notable application is in oxidation reactions. For example, palladium(II) complexes of related bipyridyl ligands have demonstrated catalytic activity in the oxidation of sulfides to sulfoxides. scirp.org The efficiency of such reactions highlights the potential of this compound complexes in selective oxidation processes, which are fundamental in organic synthesis for the creation of functional groups. Similarly, ruthenium complexes are known to catalyze the oxidation of alcohols to ketones and aldehydes. psu.edu

The compound itself, 2,2'-dipyridyl disulfide, is a key reagent in peptide coupling. chemicalbook.comwikipedia.org It is used to activate carboxylic acids, facilitating the formation of amide bonds, which are the cornerstone of peptides and proteins. This application underscores its importance in the synthesis of biologically relevant molecules. Furthermore, it is employed in the activation of glycosides, indicating its utility in carbohydrate chemistry. chemicalbook.com While not always involving a pre-formed metal complex, these reactions often proceed via intermediates where the substrate interacts with the disulfide, showcasing its role in facilitating key synthetic steps.

Although direct examples for this compound are still emerging, the broader class of bipyridine and terpyridine ligands is extensively used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. nih.govmdpi.comwikipedia.org These reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds that are prevalent in pharmaceuticals and materials science. nih.govnih.gov The function of the ligand is to stabilize the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Catalytic Applications of this compound and Related Complexes in Organic Synthesis

| Catalyst/Reagent System | Organic Transformation | Significance |

|---|---|---|

| 2,2'-Dipyridyl disulfide | Peptide Bond Formation (Amide Synthesis) | Acts as a coupling reagent by activating carboxylic acids. chemicalbook.comwikipedia.org |

| 2,2'-Dipyridyl disulfide | Activation of Glycosides | Facilitates reactions in carbohydrate chemistry. chemicalbook.com |

| Palladium(II)-bipyridyl Complexes | Oxidation of Sulfides | Catalyzes the selective conversion of sulfides to sulfoxides. scirp.org |

| Ruthenium-bipyridyl Complexes | Oxidation of Alcohols | Effective in converting secondary alcohols to ketones. psu.edu |

| Palladium/Nickel-bipyridyl Complexes | Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Enables the formation of C-C bonds for synthesizing biaryls and other complex molecules. nih.govmdpi.com |

The coordination of this compound to a metal center can significantly enhance catalytic processes by modifying the catalyst's activity, selectivity, and stability. ijarst.in Ligands are not merely spectators; they play a critical role in tuning the electronic and steric properties of the metal catalyst, which in turn governs the reaction's outcome. numberanalytics.com

One primary way enhancement occurs is through the ligand's electronic effects. The pyridine rings of this compound are π-acceptors, which can stabilize electron-rich, low-valent metal centers that are often the active species in catalytic cycles, such as in cross-coupling reactions. nih.gov Conversely, the sulfur donors can also influence the electron density at the metal. This modulation of the metal's electronic properties can increase the rates of key catalytic steps like oxidative addition or reductive elimination. wikipedia.org Research into ruthenium and osmium complexes has shown that metal-to-ligand charge transfer (MLCT) events can facilitate the cleavage of the S-S bond, demonstrating the active electronic participation of the ligand. researchgate.net

The stereochemistry of the ligand also plays a vital role. As a bidentate ligand, this compound creates a specific coordination environment around the metal ion, which can direct the approach of reactants and influence the selectivity of the reaction (e.g., regioselectivity or enantioselectivity). numberanalytics.comd-nb.info By occupying specific sites in the metal's coordination sphere, the ligand can prevent unwanted side reactions and stabilize the desired catalytic intermediates.

Mechanisms for Enhancement of Catalytic Processes

| Enhancement Mechanism | Description | Effect on Catalysis |

|---|---|---|

| Electronic Tuning | The ligand modifies the electron density at the metal center through its σ-donating and π-accepting properties. nih.gov | Increases reaction rates by facilitating key steps like oxidative addition and reductive elimination. |

| Steric Influence | The ligand's size and geometry control the access of substrates to the metal center. numberanalytics.com | Improves selectivity (e.g., regioselectivity) by directing the binding of reactants. |

| Catalyst Stabilization | The formation of a stable chelate ring with the metal ion prevents catalyst decomposition. d-nb.info | Enhances catalyst lifetime, allowing for higher turnover numbers and greater overall efficiency. |

| Cooperative Catalysis | The ligand can work in concert with other molecules or co-ligands to promote the reaction. scirp.org | Significantly boosts conversion and selectivity beyond what the primary catalyst can achieve alone. |

| In Situ Ligand Modification | The ligand itself can be transformed during the reaction (e.g., S-S bond cleavage) to generate the active catalytic species. researchgate.net | Provides a pathway to form highly active catalysts under specific reaction conditions. |

Advanced Spectroscopic and Computational Investigations of 2,2 Dithiodipyridine

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to characterize 2,2'-Dithiodipyridine, each providing unique insights into its molecular framework and behavior.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and micro-Raman techniques, has been instrumental in elucidating the structural characteristics of this compound (also referred to as DTDP). Experimental studies have reported the vibrational spectra of free DTDP, which are in good agreement with theoretical calculations. nih.govsigmaaldrich.comresearchgate.net

The vibrational wavenumbers for the fundamental modes of this compound have been assigned based on these experimental spectra. nih.gov The FT-IR and FT-Raman spectra have been recorded over a wide range, typically from 4000 to 100 cm⁻¹, allowing for a comprehensive analysis of the molecule's vibrational behavior. nih.gov

Table 1: Selected Experimental Vibrational Frequencies (cm⁻¹) for this compound

| FT-IR (cm⁻¹) | Micro-Raman (cm⁻¹) | Assignment |

| 3055 | 3057 | C-H stretching |

| 1575 | 1577 | C=C stretching |

| 1452 | 1455 | C=N stretching |

| 1145 | 1147 | C-H in-plane bending |

| 1085 | 1088 | Ring breathing |

| 758 | 760 | C-H out-of-plane bending |

| 585 | 588 | S-S stretching |

| 495 | 498 | C-S stretching |

Note: This table is a representation of typical data and assignments based on available spectroscopic studies. Actual values may vary slightly between different experimental setups.

Electronic absorption spectroscopy, or UV-Vis, is utilized to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of a molecule provides information about its electronic structure. nih.gov The absorption of UV or visible light by a molecule results in the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.orgmsu.edu

For this compound, the electronic absorption spectra have been reported and analyzed. nih.govsigmaaldrich.comresearchgate.net These spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions within the pyridine (B92270) rings and the disulfide bridge. The position and intensity of these bands are influenced by the molecular environment and solvent.

Table 2: Experimental Electronic Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~240 | > 10,000 | π→π |

| ~280 | ~8,000 | π→π |

| ~340 | < 500 | n→π* |

Note: This table presents typical UV-Vis absorption data for this compound. The exact values can be influenced by the solvent used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the protons on the pyridine rings. chemicalbook.com The chemical shifts and coupling patterns of these protons are consistent with the proposed structure.

Table 3: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~8.5 | d |

| H-4 | ~7.7 | t |

| H-5 | ~7.5 | d |

| H-3 | ~7.1 | t |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific NMR instrument used. d = doublet, t = triplet.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation patterns observed in the mass spectrum provide further structural information. For instance, in GC-MS with electron impact (EI) ionization, characteristic fragments are observed. nih.gov LC-MS has also been employed for the analysis of derivatives of this compound. acs.orgnih.gov

Table 4: Key Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 220 | 99.9 | [M]⁺ |

| 221 | 64.8 | [M+H]⁺ (isotope) |

| 156 | 28.6 | [M - C₅H₄N]⁺ |

| 78 | 26.1 | [C₅H₄N]⁺ |

Note: This data is based on typical electron impact mass spectrometry results. nih.gov

Quantum Chemical and Theoretical Studies of this compound

Theoretical calculations, particularly those based on quantum chemistry, are essential for complementing experimental findings and providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. mdpi.com DFT calculations have been successfully applied to this compound to study its molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31++G(d,p). nih.gov The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net DFT calculations also provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

Table 5: Selected Calculated Molecular Properties of this compound from DFT

| Property | Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are representative of DFT calculations and can vary depending on the level of theory (functional and basis set) employed.

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound (DTDP), quantum chemical calculations have been performed to determine its optimized geometry.

One such study utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-31++G(d,p) basis set to carry out these calculations nih.gov. The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule nih.gov. The resulting optimized structural parameters provide a detailed picture of the molecule in its ground state. While specific calculated bond lengths and angles from the study are not detailed here, the process confirms the non-planar structure of the molecule, characterized by the rotational freedom around the sulfur-sulfur (S-S) bond and the C-S bonds. This optimization is a crucial first step for subsequent computational analyses, as it provides the most stable and realistic molecular conformation for calculating other properties like vibrational frequencies and electronic orbitals nih.govresearchgate.net.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) (Note: This table is illustrative of typical outputs from DFT calculations; specific values would be derived from detailed computational studies.)

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| d(S-S) | Disulfide bond length | ~2.05 Å |

| d(C-S) | Carbon-Sulfur bond length | ~1.78 Å |

| d(C-N) | Carbon-Nitrogen bond length in pyridine ring | ~1.34 Å |

| d(C-C) | Carbon-Carbon bond lengths in pyridine ring | ~1.39 - 1.40 Å |

| ∠(C-S-S) | Carbon-Sulfur-Sulfur bond angle | ~104° |

| τ(C-S-S-C) | Carbon-Sulfur-Sulfur-Carbon dihedral angle | ~85° - 90° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the electronic behavior and reactivity of molecules ossila.comlibretexts.org. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor malayajournal.org.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties researchgate.net. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO malayajournal.orgresearchgate.net.

For this compound, DFT calculations have been used to determine the energies of the frontier orbitals nih.gov. The HOMO is primarily localized on the disulfide bond, indicating that this is the most electron-rich and nucleophilic region of the molecule. Conversely, the LUMO is distributed over the pyridine rings, suggesting these are the electron-deficient, electrophilic sites. This distribution shows that an electronic transition would involve the movement of electron density from the disulfide bridge to the aromatic rings.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are representative and obtained from DFT/B3LYP/6-31++G(d,p) calculations.)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.95 |

Electronic Properties and Charge Transfer

The electronic properties of a molecule are dictated by the distribution of its electrons. The separation of the HOMO and LUMO on different parts of the this compound molecule (the disulfide bridge and the pyridine rings, respectively) is characteristic of systems that can exhibit intramolecular charge transfer (ICT) upon electronic excitation nih.govmdpi.com. When the molecule absorbs light of sufficient energy, an electron is promoted from the HOMO to the LUMO. This process effectively transfers electron density from the sulfur-rich region to the nitrogen-containing aromatic rings, creating a charge-separated excited state.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds arxiv.org. Theoretical frequency calculations are a powerful tool for assigning the vibrational modes observed in experimental spectra.

For this compound, DFT calculations have been performed to compute its harmonic vibrational frequencies nih.gov. These theoretical calculations predict the energies of various stretching, bending, and torsional motions within the molecule. The results from these calculations show good agreement with experimental data obtained from FT-IR and micro-Raman spectroscopy, allowing for a detailed and reliable assignment of the observed spectral bands nih.gov. For instance, calculations can precisely identify the frequencies corresponding to the S-S bond stretch, C-S stretches, and various pyridine ring deformation modes.

Table 3: Selected Calculated Vibrational Frequencies for this compound and Their Assignments (Note: Based on data from DFT/B3LYP/6-31++G(d,p) calculations.) nih.gov

| Calculated Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| ~3060 | C-H stretching |

| ~1575 | C=C/C=N ring stretching |

| ~1450 | Pyridine ring stretching |

| ~1145 | C-H in-plane bending |

| ~990 | Ring breathing mode |

| ~540 | S-S stretching |

Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior deeporigin.comreadthedocs.io. The MEP map illustrates regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential) avogadro.cc. These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In this compound, MEP analysis performed by DFT methods reveals that the most negative potential is concentrated around the nitrogen atoms of the pyridine rings nih.gov. This is due to the high electronegativity of nitrogen and the presence of its lone pair of electrons, making these sites the most favorable for interactions with electrophiles or for coordinating to metal ions. The regions around the hydrogen atoms exhibit positive potential, while the disulfide bridge shows a relatively neutral to slightly negative potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and the initial steps of chemical reactions uni-muenchen.de.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time mdpi.combonvinlab.org. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding events fraserlab.com.

Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the C-S-S-C dihedral angle, and the preferred conformations in solution.

Solvation Structure: How water molecules arrange around the pyridine rings and the disulfide bond, which influences the molecule's solubility and reactivity.

Interactions with Biomolecules: Simulations could model how this compound approaches and interacts with thiol groups on a protein surface, providing insight into the initial steps of the thiol-disulfide exchange reaction in a biological context.

These simulations would complement the static picture provided by DFT calculations by incorporating the effects of temperature, pressure, and the explicit solvent environment mdpi.com.

Theoretical Insights into Reaction Mechanisms

This compound is widely used for its reaction with thiols, a classic example of a thiol-disulfide exchange reaction chemicalbook.com. Computational chemistry provides a framework for investigating the mechanism of this reaction at a molecular level.

High-level theoretical calculations on model thiol-disulfide exchange reactions support an SN2 (bimolecular nucleophilic substitution) mechanism researchgate.net. The reaction is initiated by the attack of a thiolate anion (R-S⁻), the deprotonated and more nucleophilic form of a thiol, on one of the sulfur atoms of the disulfide bond. This attack proceeds through a linear transition state where the attacking sulfur, the central sulfur, and the leaving sulfur are aligned. As the new S-S bond forms, the original disulfide bond cleaves, releasing a pyridine-2-thione molecule (which exists in tautomeric equilibrium with pyridine-2-thiol).

Theoretical studies have shown that the energy barrier for this reaction is significantly lower for the attack of a thiolate compared to a neutral thiol researchgate.net. Furthermore, the reaction environment plays a crucial role; hydrophobic (non-polar) environments can catalyze the reaction by destabilizing the charge-localized reactant (the thiolate) more than the charge-delocalized transition state researchgate.net. These theoretical insights are consistent with experimental observations and provide a detailed understanding of the factors governing the reactivity of this compound with sulfhydryl groups nih.govnih.gov.

Material Science Applications of 2,2 Dithiodipyridine

Incorporation into Functionalized Polymers

The pyridyl disulfide (PDS) group, derived from 2,2'-Dithiodipyridine, is a key functional moiety for creating advanced, smart polymers. Its incorporation into polymer structures is primarily valued for introducing redox-responsiveness. This functionality stems from the disulfide bond's ability to undergo cleavage in the presence of reducing agents, such as thiols, and to re-form under oxidizing conditions.

A prevalent strategy involves the thiol-disulfide exchange reaction, which is highly efficient and proceeds under mild conditions. nih.govnih.gov This reaction allows for the reversible conjugation of thiol-containing molecules, including biomolecules like peptides and proteins, to polymers functionalized with pyridyl disulfide groups. nih.govresearchgate.net This "catch and release" capability is central to applications in biomedicine, such as drug delivery systems where a therapeutic agent is released in the reducing environment of the cell. nih.gov

Polymers can be functionalized with PDS groups in various ways: along the polymer side chains, at the chain ends, within the backbone, or as cross-linkers in hydrogels and nanogels. nih.gov For instance, redox-responsive hydrogels have been fabricated by mixing thiol-terminated multi-arm polyethylene (B3416737) glycol (PEG) polymers with linear PEG polymers containing pyridyl disulfide units at their ends. nih.govacs.org These hydrogels exhibit rapid gelation and can be degraded on-demand by introducing a reducing agent like dithiothreitol (B142953) (DTT), allowing for the controlled release of encapsulated molecules. nih.govacs.org

The synthesis of these functional polymers often utilizes controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), to produce well-defined architectures. nih.gov A pyridyl disulfide-containing initiator can be used to create polymers with a PDS group at one end, ready for subsequent conjugation reactions. nih.gov

Table 1: Examples of Polymer Functionalization with Pyridyl Disulfide

| Polymer Architecture | Method of Functionalization | Key Property | Potential Application |

|---|---|---|---|

| Linear Polymer with PDS end-group | ATRP with a PDS initiator | Thiol-reactive for conjugation | Bioconjugation (e.g., to siRNA) nih.gov |

| Polymer Brushes with PDS side-chains | Surface-initiated polymerization of PDS-monomer | Reversible biomolecule immobilization | Protein capture and release platforms nih.gov |

| Cross-linked Hydrogel | Thiol-disulfide exchange between PDS- and thiol-polymers | On-demand degradation | Controlled release of biomacromolecules nih.govacs.org |

Development of Conductive Polymers

While many applications of this compound focus on its redox-responsive disulfide bond for conjugation, its structure also serves as a basis for developing intrinsically conductive polymers. A notable example is Poly(2,2'-Dithiodianiline) (Poly(DTDA)), which has been proposed as a novel class of high-energy storage material for cathodes in secondary lithium batteries. researchgate.net

This type of conducting polymer incorporates the disulfide bond directly into its backbone. The electrochemical behavior of such polymers is complex, involving both the conductivity of the conjugated polymer backbone (similar to polyaniline) and the redox activity of the disulfide linkages. The combination of these properties makes Poly(DTDA) a candidate for applications where both charge transport and energy storage capacity are required. Research has also explored related structures, such as Poly(2,2'-diaminobenzyloxydisulfide), which integrates O-S-S-O bonds and exhibits conductivity in the range of 10⁻³ S/cm. researchgate.net The synthesis of these polymers can be achieved through both chemical and electrochemical polymerization methods. researchgate.net

Role in Metal-Organic Frameworks (MOFs)

The direct use of this compound as a primary building block or ligand in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in research literature. MOF synthesis typically relies on ligands that can form strong, stable coordination bonds to create porous, crystalline structures. While the pyridyl nitrogen atoms in this compound are capable of coordinating with metal centers, the flexibility and reactivity of the disulfide bridge may present challenges for forming stable, ordered frameworks compared to more rigid ligands like 2,2'-bipyridine. mdpi.comnih.gov

However, related dipyridyl disulfide compounds, such as 4,4'-dipyridyldisulfide (4DPDS), have been successfully used to construct a variety of coordination complexes and frameworks. The twisted structure and axial chirality of the 4DPDS ligand, stemming from the disulfide bond, can lead to diverse and complex structures, including macrocycles, helices, and zig-zag chains. researchgate.net This demonstrates that disulfide-bridged bipyridine ligands can act as versatile components in coordination chemistry, suggesting a potential, though less explored, role for this compound in the design of novel coordination polymers.

Corrosion Inhibition Studies

The reduced form of this compound, pyridine-2-thiol (B7724439), has been identified as an effective corrosion inhibitor, particularly for copper alloys like brass in acidic environments. nih.govresearchgate.net The protective action is attributed to the formation of a passive organic film on the metal surface. nih.gov This film is formed through the coordination of heteroatoms (nitrogen and sulfur) with the metal atoms on the surface, which inhibits both the oxidation of the metal and the diffusion of metal ions into the corrosive solution. nih.govresearchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been used to quantify the effectiveness of pyridine-2-thiol. Research on brass in 0.5 M H₂SO₄ has shown that the inhibitor significantly reduces the corrosion current density (i_corr) and increases the polarization resistance (R_p) and charge transfer resistance (R_ct). nih.govresearchgate.netmdpi.com The inhibition efficiency (IE) is dependent on the concentration of the inhibitor, with an optimal concentration providing maximum protection. researchgate.net

Table 2: Corrosion Inhibition Performance of Pyridine-2-thiol on Brass in 0.5 M H₂SO₄

| Inhibitor Conc. (mM) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) from Polarization |

|---|---|---|

| 0 (Blank) | 26.0 | - |

| 0.10 | 12.1 | 53.5 |

| 0.25 | 1.8 | 93.1 |

| 0.50 | 3.2 | 87.7 |

| 1.00 | 4.6 | 82.3 |

Data sourced from potentiodynamic polarization measurements. researchgate.net

These studies demonstrate that pyridine-2-thiol acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions, and its adsorption on the brass surface follows the Langmuir isotherm model. researchgate.net

Sensor Technologies based on this compound Derivatives

The unique reactivity of the pyridyl disulfide group makes it a valuable component in the design of advanced sensor technologies, particularly electrochemical sensors and biosensors. The ability to selectively react with thiol groups under mild conditions allows for the specific immobilization of biorecognition elements onto sensor surfaces.

In the context of electrochemical sensors, polymers functionalized with this compound derivatives can be coated onto electrode surfaces. These functionalized surfaces can then be used to "capture" specific thiol-containing molecules or biomolecules. This immobilization event can be detected by monitoring changes in electrochemical signals such as current, potential, or impedance. The reversible nature of the thiol-disulfide exchange also allows for the potential regeneration of the sensor surface. While the principle is well-established, specific applications often involve complex systems where the pyridyl disulfide is part of a larger polymer or nanoparticle construct designed to enhance the sensor's sensitivity and selectivity.

The application of this compound chemistry is particularly well-developed in the field of biosensors. The pyridyl disulfide group serves as a highly effective linker for attaching thiol-modified biomolecules, such as peptides, proteins, or nucleic acids, to a transducer surface or to a carrier nanoparticle. acs.orgnih.gov

A key research example is the synthesis of a pyridyl disulfide end-functionalized glycopolymer via ATRP. nih.gov This polymer was successfully conjugated to a thiol-modified short interfering RNA (siRNA), a double-stranded RNA molecule, with a high conjugation efficiency of 97%. nih.gov Such a glycopolymer-siRNA conjugate could be used in a biosensor platform where the glycopolymer provides stability and the siRNA acts as the specific recognition element for its complementary nucleic acid sequence. The binding event could then be detected through various transduction methods. This approach highlights the utility of this compound in creating the stable, specific, and oriented immobilization of biomolecules required for sensitive and reliable biosensor performance. nih.gov

Advanced Applications of 2,2 Dithiodipyridine in Biochemical and Biological Research

Reagent in Thiol Detection and Quantification

2,2'-Dithiodipyridine is a well-established reagent for the detection and quantification of sulfhydryl groups in various molecules, including small organic compounds, peptides, and proteins. The methodology is based on a thiol-disulfide exchange reaction. When this compound reacts with a free thiol group (R-SH), a mixed disulfide (R-S-S-pyridine) is formed, and one molecule of 2-thiopyridone is released.

The released 2-thiopyridone is a chromophore that exhibits a significant increase in absorbance at a specific wavelength, typically around 343 nm, upon its formation. This change in absorbance is directly proportional to the amount of thiol present in the sample, allowing for precise quantification using spectrophotometry. This reaction is rapid and selective for free sulfhydryl groups under a range of pH conditions.

A study developing a high-performance liquid chromatographic (HPLC) method utilized the derivatization reaction with this compound to simultaneously measure different forms of free thiols in human serum. nih.gov The method quantified total free thiols (Total-SH), low-molecular-mass free thiols (LMM-SH), and protein-free thiols (P-SH) by measuring the resulting 2-thiopyridone and the pyridyldithio derivative. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Free Thiols (Total and Low-Molecular-Mass) | nih.gov |

| Derivatization Reagent | This compound | nih.gov |

| Detection Wavelength (for 2-thiopyridone) | ~343 nm | |

| Linearity Range (µmol/L) | 31.25 - 1000 | nih.gov |

| Limit of Detection (LOD) for Total-SH (µmol/L) | 2.61 | nih.gov |

| Limit of Detection (LOD) for LMM-SH (µmol/L) | 0.50 | nih.gov |

| Recovery Rate (%) | 91.1 - 106.0 | nih.gov |

Role in Peptide and Oligonucleotide Synthesis

This compound serves as a valuable reagent in the chemical synthesis and modification of complex biomolecules like peptides and oligonucleotides.

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. This compound is employed as a mild and selective oxidizing agent to facilitate the formation of intramolecular disulfide bonds in peptides containing two cysteine residues. rsc.org

The reaction involves the treatment of a linear peptide with reduced cysteine residues with an excess of 2,2'-dipyridyl disulfide. The reagent selectively reacts with the free sulfhydryl groups, leading to the formation of a stable intramolecular disulfide bridge and the release of 2-thiopyridone. This method is noted for its rapidity, high selectivity, and applicability under acidic conditions, which can be advantageous for sensitive peptides. rsc.org The straightforward nature of the reaction and the ease of separating the product from reactants by methods like reverse-phase chromatography make it a widely used technique in peptide chemistry. rsc.org

The use of this compound for the direct activation of pre-formed phosphorothioate (B77711) groups in oligonucleotide synthesis is not a well-documented application in the reviewed literature. The synthesis of phosphorothioate oligonucleotides typically involves a sulfurization step where a phosphite (B83602) triester intermediate is converted to a phosphorothioate using a sulfur-transfer reagent, such as 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) or phenylacetyl disulfide (PADS). glenresearch.comhud.ac.uk These reagents donate a sulfur atom to the phosphorus center. The primary role of this compound in biochemistry is to react with thiol groups, not to activate phosphate (B84403) or phosphorothioate moieties for coupling reactions.

While this compound is not a conventional promoter for forming glycosidic bonds in oligosaccharide synthesis, it is used in a related activation capacity. It can activate the anomeric thiol group of a thioglycoside to form a glycosyl dithiopyridine derivative. This process involves reacting a 1-thiolated sugar with this compound to create an activated intermediate, which can then be used for conjugation to other molecules, such as proteins containing cysteine residues. This creates a disulfide-linked glycoprotein (B1211001), a valuable tool in glycobiology research. rsc.org

Furthermore, research on the total chemical synthesis of evasin-3, a cysteine-rich glycoprotein, utilized 2,2'-dipyridyl disulfide for a thiazolidine (B150603) ring-opening reaction to unmask a cysteine residue. nih.govresearchgate.net A key finding was that the treatment with this compound was compatible with the glycoprotein's structure and did not adversely affect the N-linked glycan moiety, demonstrating its utility in synthetic strategies involving glycosylated molecules. nih.govresearchgate.net

Protein Modification and Enzyme Activity Studies

The specific reactivity of this compound towards cysteine residues makes it a powerful tool for modifying proteins and probing the role of specific thiol groups in enzyme function.

Cysteine is a relatively rare amino acid with a uniquely nucleophilic thiol side chain, making it an ideal target for site-selective chemical modification of proteins. nih.gov this compound covalently modifies cysteine residues through a disulfide exchange reaction, forming a mixed disulfide between the protein and a 2-thiopyridyl group. This modification is stable but can be reversed by the addition of a reducing agent like dithiothreitol (B142953) (DTT).

This specific modification has been used in various research contexts:

Enzyme Inhibition and Active Site Probing: By modifying cysteine residues within or near the active site of an enzyme, researchers can investigate the role of these residues in catalysis. For example, studies on sheep liver cytoplasmic aldehyde dehydrogenase showed that low concentrations of this compound could activate the enzyme in the presence of NAD+. Pre-modification with the reagent also protected the enzyme from inactivation by disulfiram (B1670777), suggesting that the reagent interacts with critical thiol groups related to the enzyme's activity and its interaction with inhibitors.

Inducing Biological Responses: Thiol oxidation by this compound has been shown to trigger cellular signaling events. In pancreatic β-cells, it induced a reversible increase in the cytoplasmic free Ca2+ concentration. nih.gov This effect was attributed to multiple mechanisms, including the release of calcium from inositol (B14025) 1,4,5-trisphosphate-sensitive intracellular stores, initiated by the modification of critical protein thiols. nih.gov

Virus Inactivation: The reagent has been used to inactivate retroviruses like HIV and SIV. It preferentially modifies internal viral proteins that contain free thiols essential for infectivity, such as the nucleocapsid protein, while leaving the surface glycoproteins, which have their cysteines in disulfide bonds, functionally intact.

| Protein/System | Effect of this compound Modification | Research Application | Reference |

|---|---|---|---|

| Aldehyde Dehydrogenase | Activation of enzyme; protection from disulfiram inactivation. | Study of enzyme active site thiol groups. | |

| Pancreatic β-cells | Induces release of Ca2+ from intracellular stores. | Investigation of cellular calcium homeostasis and signaling. | nih.gov |

| Retroviruses (HIV, SIV) | Inactivation of infectivity by modifying internal proteins. | Development of whole inactivated virion vaccine immunogens. |

Investigations of Enzyme Inactivation and Activation

This compound (2,2'-DTDP) serves as a valuable tool for investigating the roles of thiol groups in enzyme function, leading to either inactivation or, in some cases, activation.

In studies of primate lentiviruses such as HIV and SIV, this compound (also referred to as aldrithiol-2 or AT-2) has been utilized to inactivate the virus. This inactivation occurs through the preferential covalent modification of internal virion proteins that are essential for infectivity. The mechanism takes advantage of the fact that these internal proteins exist in a reduced environment within the virion and possess cysteine residues in their thiol form (-SH). In contrast, the external envelope glycoproteins have their cysteines in disulfide form (-S-S-) and are not affected by the treatment. This selective modification results in non-infectious virions with preserved envelope glycoprotein integrity, making them promising candidates for vaccine development.

Conversely, this compound has been shown to cause a rapid activation of sheep liver cytoplasmic aldehyde dehydrogenase in the presence of NAD+. nih.gov Enzyme pre-modified with this compound is also largely protected against the potent inactivating effect of disulfiram. nih.gov The effects of this compound on this enzyme are similar to those of diethylstilboestrol, with the degree of activation being influenced by acetaldehyde (B116499) concentration, pH, and temperature. nih.gov

| Enzyme/Virus | Effect of this compound | Key Findings |

| Primate Lentiviruses (HIV, SIV) | Inactivation | Preferential covalent modification of internal virion proteins' thiol groups, leaving envelope glycoproteins intact. |

| Sheep Liver Cytoplasmic Aldehyde Dehydrogenase | Activation | Rapid activation in the presence of NAD+ and protection from disulfiram-induced inactivation. nih.gov |

Studies on Protein Disulfide Cross-linking

The ability of this compound and related compounds to react with thiol groups makes them useful for studying protein disulfide cross-linking. While some studies utilize the related compound 4,4'-dithiodipyridine for quantifying disulfide cross-links in complex samples like meat, the underlying principle of thiol-disulfide exchange is similar. These reagents can be used to probe the formation of both intramolecular and intermolecular disulfide bonds which can impact the structural and functional properties of proteins.

A notable application of this compound in this area is in the creation of protein-DNA chimeras for single-molecule mechanical studies. In this method, thiol groups on engineered cysteine residues within a protein are activated with this compound. This activation facilitates the formation of a disulfide bond with a thiol-modified DNA handle. The release of pyridine-2-thione during this reaction can be monitored spectrophotometrically to follow the progress of the activation step. This technique allows for the specific attachment of DNA handles to proteins, enabling their manipulation and study using techniques like optical tweezers.

| Research Area | Application of Dithiodipyridines | Methodological Principle |